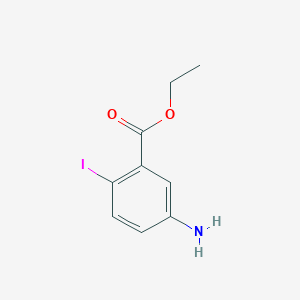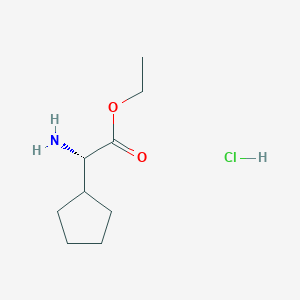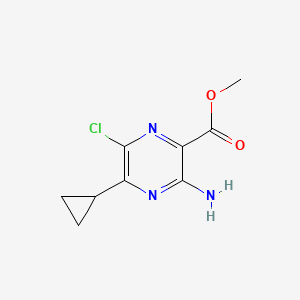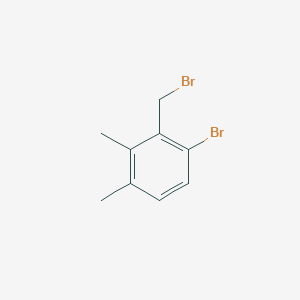
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 3,4-dimethyltoluene. The typical synthetic route includes:
Bromination of 3,4-dimethyltoluene: This step involves the reaction of 3,4-dimethyltoluene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The compound can undergo oxidation reactions to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dimethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups such as alcohols, ethers, or amines.
Oxidation: Products include brominated carboxylic acids or ketones.
Reduction: Products include the corresponding dimethylbenzene derivative.
科学的研究の応用
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons, resulting in the removal of bromine atoms and the formation of reduced products.
類似化合物との比較
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: Lacks the additional methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has only one additional methyl group, leading to variations in steric and electronic effects.
1-Bromo-2-(bromomethyl)-3,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in organic synthesis and material science.
特性
分子式 |
C9H10Br2 |
|---|---|
分子量 |
277.98 g/mol |
IUPAC名 |
1-bromo-2-(bromomethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,5H2,1-2H3 |
InChIキー |
PBXOJZIKXDYVBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



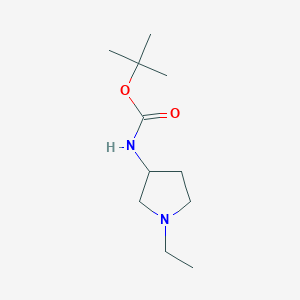
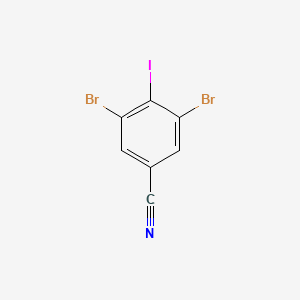
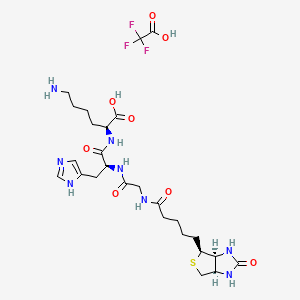
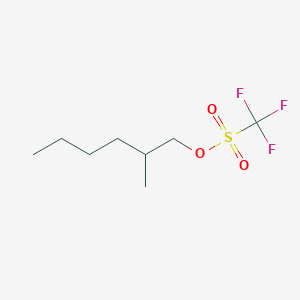
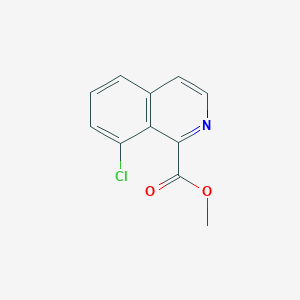
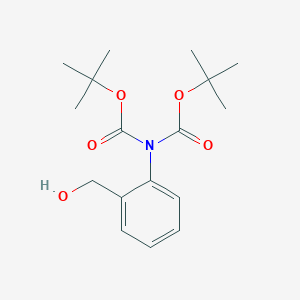
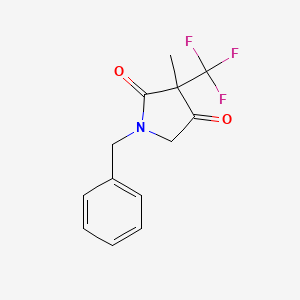
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
